molecular formula C19H17N3OS B2362588 3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide CAS No. 1251685-12-7

3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2362588
CAS No.: 1251685-12-7
M. Wt: 335.43
InChI Key: DPVQLMKXYAYSDC-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are frequently encountered in various natural products and synthetic bioactive compounds

Scientific Research Applications

3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide has several scientific research applications:

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide stands out due to its specific structural features and the presence of the dimethylamino group, which may enhance its biological activity and specificity. Its potential as a SARS-CoV-2 3CL protease inhibitor further highlights its uniqueness and importance in medicinal chemistry .

Properties

IUPAC Name

3-(dimethylamino)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-22(2)14-8-5-7-13(10-14)18(23)21-19-20-17-15-9-4-3-6-12(15)11-16(17)24-19/h3-10H,11H2,1-2H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVQLMKXYAYSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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